molecular formula C15H10N4S2 B4425683 4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline

4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline

Cat. No. B4425683
M. Wt: 310.4 g/mol
InChI Key: YZQUUJOSFVOFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-[(2,1,3-Benzothiadiazol-5-ylmethyl)thio]quinazoline often involves complex reactions, such as the reaction of thiocyanatoacetyl derivatives with various reagents to form thiadiazoline, selenodiazoline, and thiadiazolo[2,3-b]quinazoline derivatives (Abdelhamid, Attaby, & Zaki, 1990). These processes highlight the intricate steps necessary to introduce specific functional groups and achieve the desired heterocyclic structure.

Molecular Structure Analysis

Molecular structure analysis, including spectral and elemental analyses, plays a crucial role in confirming the structures of synthesized compounds. For instance, the characterization of quinazolinone derivatives and related compounds is achieved through melting points, elemental analyses, and various spectral methods (Párkányi & Schmidt, 2000). These techniques ensure the correct molecular structure is obtained, which is crucial for understanding the compound's behavior and properties.

Chemical Reactions and Properties

Compounds within the quinazoline and benzothiadiazol families participate in a variety of chemical reactions, leading to the formation of novel derivatives with potential biological activity. Reactions involving 3-amino-4(3H)-quinazolinethiones with ketene dithioacetals to yield new mesoionic 1,3,4-thiadiazolo[3,2-c]quinazolinylium-2-methanides are examples of such chemical creativity (Molina et al., 1988).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points and solubility, are determined through empirical studies. These properties are essential for predicting the behavior of the compounds under different conditions and for their application in potential pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are inferred from the compound's structure and functional groups. Studies on related compounds suggest a range of activities, from antimicrobial to anticancer, depending on the specific substitutions and molecular framework involved (Joseph et al., 2010).

properties

IUPAC Name

5-(quinazolin-4-ylsulfanylmethyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S2/c1-2-4-12-11(3-1)15(17-9-16-12)20-8-10-5-6-13-14(7-10)19-21-18-13/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQUUJOSFVOFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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